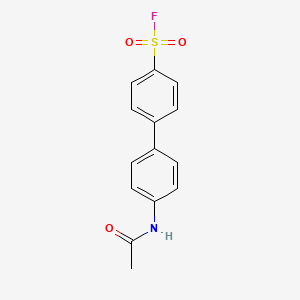

4-(4-Acetamidophenyl)benzenesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Acetamidophenyl)benzenesulfonyl fluoride is a chemical compound known for its utility in various synthetic and industrial applications. This compound is characterized by the presence of an acetamido group and a benzenesulfonyl fluoride moiety, which contribute to its reactivity and versatility in chemical synthesis.

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride is phenol and amine nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, particularly in the formation of covalent bonds with electrophiles.

Mode of Action

This compound interacts with its targets (phenol and amine nucleophiles) to facilitate the synthesis of fluorosulfates and sulfamoyl fluorides . This interaction results in the installation of the valuable -SO2F functional group .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of fluorosulfates and sulfamoyl fluorides . The downstream effects of these pathways include the production of synthetic precursors for various applications in chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of fluorosulfates and sulfamoyl fluorides . These compounds have wide utility in the preparation of synthetic precursors and various applications in chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound is a shelf-stable, crystalline reagent , suggesting that it may be resistant to various environmental conditions.

Análisis Bioquímico

Biochemical Properties

4-(4-Acetamidophenyl)benzenesulfonyl fluoride interacts with a variety of enzymes and proteins. It is known to inhibit serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The nature of these interactions is irreversible, making this compound a potent inhibitor of these enzymes .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit serine proteases. These enzymes play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can significantly influence cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level through covalent modification of the hydroxyl of serine residues . This modification results in the addition of an additional 183.0354 Da to each modified residue . The compound can also modify other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is more stable at low pH values compared to other inhibitors like PMSF . The stability of its aqueous solution is weak at pH values higher than 7.0 .

Metabolic Pathways

This compound is involved in the inhibition of serine proteases, which play key roles in various metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride typically involves the reaction of 4-acetamidophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-acetamidophenol is replaced by the benzenesulfonyl group, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Acetamidophenyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines and alcohols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Hydrolysis: The major product is the corresponding sulfonic acid.

Aplicaciones Científicas De Investigación

4-(4-Acetamidophenyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the synthesis of sulfonamides and other sulfonyl derivatives.

Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases.

Medicine: It serves as a precursor for the development of pharmaceuticals, including enzyme inhibitors and anti-inflammatory agents.

Industry: The compound is used in the production of polymers, coatings, and other materials.

Comparación Con Compuestos Similares

Similar Compounds

Phenylmethanesulfonyl Fluoride (PMSF): A widely used serine protease inhibitor with similar inhibitory properties.

4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): Another serine protease inhibitor with enhanced water solubility and stability.

Uniqueness

4-(4-Acetamidophenyl)benzenesulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its acetamido group provides additional sites for functionalization, making it a versatile reagent in synthetic chemistry .

Propiedades

IUPAC Name |

4-(4-acetamidophenyl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLHXBOTMIQTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)

![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)

![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)

![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)

![1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2871918.png)

![1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2871920.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2871921.png)

![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)

![N-(3,4-dichlorophenyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)